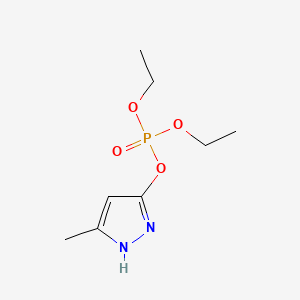
Butilfenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BUTILFENIN es un compuesto químico con la fórmula molecular C16H22N2O5. Es un derivado de ácido iminodiacético N-sustituido que se ha estudiado por su posible uso como ligando tridentato para formar complejos de tecnecio-99m
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BUTILFENIN implica varios pasos, comenzando con la preparación de los precursores necesarios. Un método común implica la reacción de 4-butilfenilamina con derivados de glicina en condiciones controladas para formar el derivado de ácido iminodiacético deseado . La reacción típicamente requiere condiciones específicas de temperatura y pH para asegurar la formación correcta del compuesto.
Métodos de Producción Industrial
La producción industrial de this compound puede implicar la síntesis a gran escala utilizando vías de reacción similares a las de los entornos de laboratorio. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
BUTILFENIN experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.
Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio e hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se pueden usar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Biología: La capacidad de this compound para formar complejos metálicos lo convierte en un candidato para su uso en técnicas de diagnóstico e imagen biológica.
Industria: this compound y sus derivados pueden utilizarse en procesos industriales que requieren interacciones metal-ligando específicas.
Mecanismo De Acción
El mecanismo por el cual BUTILFENIN ejerce sus efectos involucra su capacidad para actuar como un ligando y formar complejos estables con metales. Estos complejos pueden interactuar con varios objetivos moleculares y vías, dependiendo de la aplicación específica. Por ejemplo, en medicina nuclear, el complejo de tecnecio-99m de this compound puede dirigirse a tejidos u órganos específicos, lo que permite una imagen y un diagnóstico precisos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados del Ácido Iminodiacético: Compuestos como el ácido iminodiacético y sus derivados comparten similitudes estructurales con BUTILFENIN.
Complejos de Tecnecio-99m: Otros ligandos que forman complejos de tecnecio-99m, como el metilendifosfonato, se pueden comparar con this compound en términos de sus capacidades de imagen.
Unicidad
La singularidad de this compound radica en su estructura específica y su capacidad para formar complejos estables de tecnecio-99m, que son valiosos en la imagen médica. Su estructura de ácido iminodiacético N-sustituido proporciona propiedades químicas distintas que lo diferencian de otros compuestos similares.
Propiedades
Número CAS |
66292-52-2 |
|---|---|
Fórmula molecular |
C16H22N2O5 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
2-[[2-(4-butylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-2-3-4-12-5-7-13(8-6-12)17-14(19)9-18(10-15(20)21)11-16(22)23/h5-8H,2-4,9-11H2,1H3,(H,17,19)(H,20,21)(H,22,23) |
Clave InChI |
XSYSSUAGVNOMCE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O |
| 66292-52-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



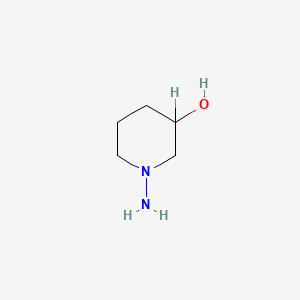
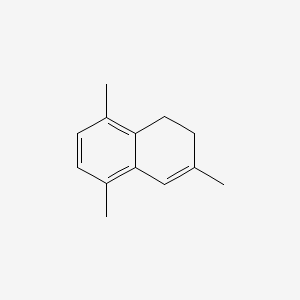
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)
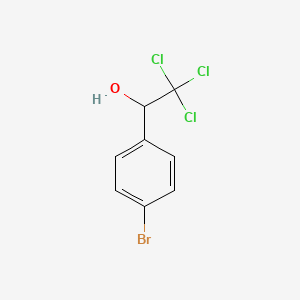
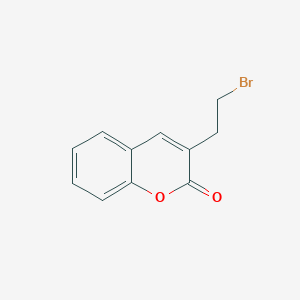
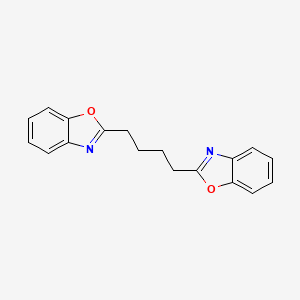
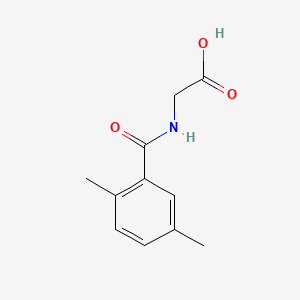
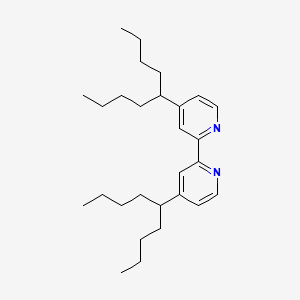
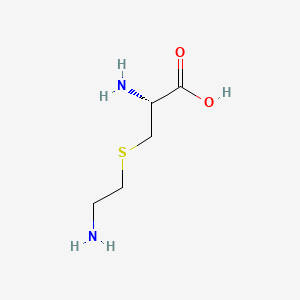
![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)
![ACETIC ACID,2-[(4-CHLORO-2-METHYLPHENYL)THIO]-](/img/structure/B1617928.png)
